molecular formula C6H8ClN7O B13974464 3,5-diamino-N-(aminoimino-methyl)-6-chloropyrazinecarboxamide

3,5-diamino-N-(aminoimino-methyl)-6-chloropyrazinecarboxamide

Cat. No.: B13974464
M. Wt: 229.63 g/mol
InChI Key: SNZMDTWBYHASLK-UHFFFAOYSA-N
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Description

3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is a chemical compound known for its significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by its pyrazine ring structure, which is substituted with amino, chloro, and carboxamide groups. It is known for its role as a potassium-sparing diuretic and antihypertensive agent, acting as a sodium channel blocker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with guanidine to form the desired compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .

Scientific Research Applications

3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Employed as a potassium-sparing diuretic and antihypertensive agent, particularly in the treatment of conditions like hypertension and heart failure.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects primarily by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. This inhibition is achieved by binding to sodium channels, which reduces the secretion of potassium and hydrogen ions. This mechanism helps in maintaining potassium levels in the body while promoting the excretion of sodium and water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to selectively block sodium channels while sparing potassium makes it particularly valuable in medical applications .

Properties

Molecular Formula

C6H8ClN7O

Molecular Weight

229.63 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide

InChI

InChI=1S/C6H8ClN7O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10/h1H,10H2,(H4,8,9,14)(H,11,12,15)

InChI Key

SNZMDTWBYHASLK-UHFFFAOYSA-N

Canonical SMILES

C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N

Origin of Product

United States

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